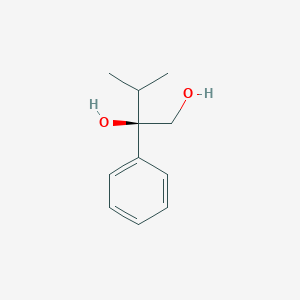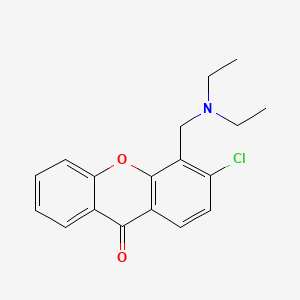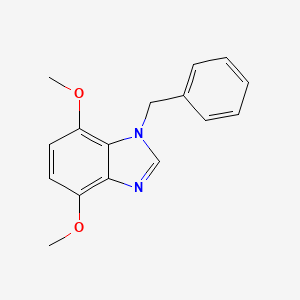
1-Benzyl-4,7-dimethoxy-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4,7-dimethoxy-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological and pharmacological activities
Méthodes De Préparation
The synthesis of 1-Benzyl-4,7-dimethoxy-1H-benzimidazole typically involves the condensation of o-phenylenediamine with benzyl chloride in the presence of a base, followed by methylation of the resulting product. One optimized method involves the use of 1,4-dimethoxybenzene as a starting material, which undergoes a series of reactions to yield the desired compound with an overall yield of 32% .
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis routes can be scaled up with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
1-Benzyl-4,7-dimethoxy-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzimidazole-4,7-dione derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dione derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
1-Benzyl-4,7-dimethoxy-1H-benzimidazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Benzyl-4,7-dimethoxy-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions. The compound may also affect cellular pathways by modulating receptor activity, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
1-Benzyl-4,7-dimethoxy-1H-benzimidazole can be compared with other benzimidazole derivatives such as:
This compound-4,7-dione: This compound is an oxidized form and has different chemical reactivity and biological activity.
1-Benzyl-4,5-dimethoxy-1H-benzimidazole:
1-Benzyl-4,7-dimethoxy-1H-inden-2-ylmethylpiperidine: This compound features a piperidine ring, which introduces additional pharmacological properties
Propriétés
Numéro CAS |
36098-02-9 |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
1-benzyl-4,7-dimethoxybenzimidazole |
InChI |
InChI=1S/C16H16N2O2/c1-19-13-8-9-14(20-2)16-15(13)17-11-18(16)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
Clé InChI |
QBQZJUXDIWBGOG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)OC)N(C=N2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


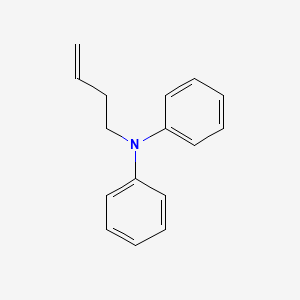
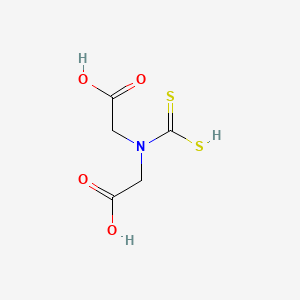
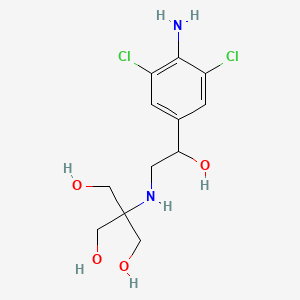
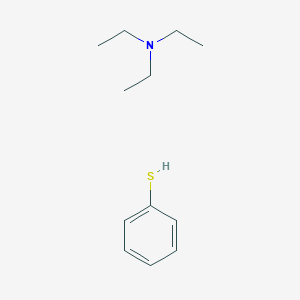
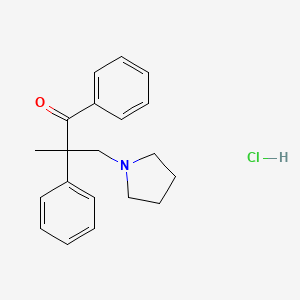
![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
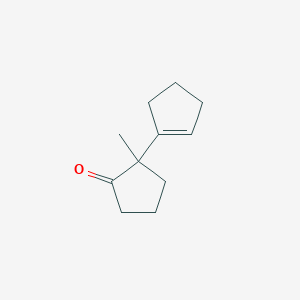
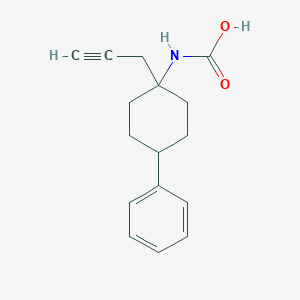


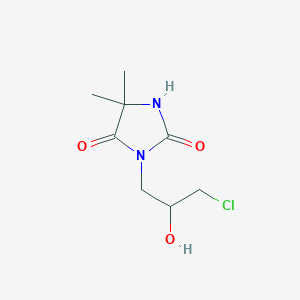
![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
